1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique structure combining an adamantane moiety with a thiophene-pyrazine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a suitable leaving group, such as a halide.
Coupling with Thiophene-Pyrazine: The thiophene-pyrazine system is synthesized separately, often through a series of condensation reactions.
Urea Formation: The final step involves the coupling of the adamantane derivative with the thiophene-pyrazine system in the presence of a urea-forming reagent, such as phosgene or a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The adamantane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.
Material Science: Its unique structure may impart specific physical or chemical properties to materials, such as increased stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: Similar in structure but lacks the thiophene-pyrazine system.
Thiophene-Pyrazine Derivatives: Similar in structure but lack the adamantane moiety.
Uniqueness
1-((1S,3s)-adamantan-1-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of the adamantane moiety with the thiophene-pyrazine system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(24-20-9-13-6-14(10-20)8-15(7-13)11-20)23-12-16-18(22-4-3-21-16)17-2-1-5-26-17/h1-5,13-15H,6-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRGFJKRTULHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=NC=CN=C4C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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